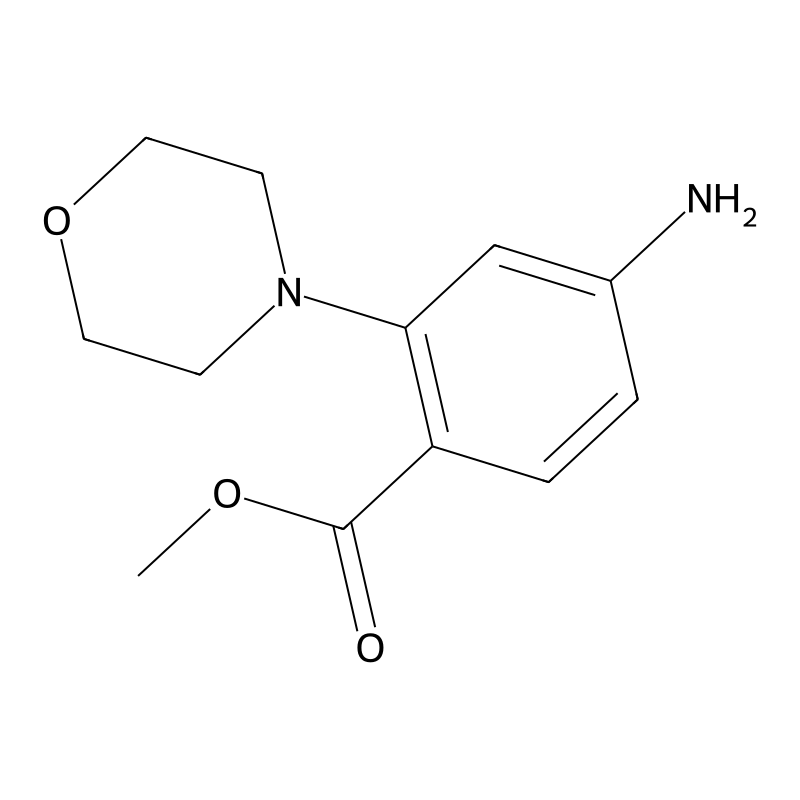

Methyl 4-amino-2-morpholinobenzoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4-amino-2-morpholinobenzoate is a chemical compound characterized by its unique structure, which includes a morpholine ring and an amino group attached to a benzoate moiety. Its molecular formula is , and it has a molecular weight of approximately 233.26 g/mol. The compound is often utilized in various chemical and pharmaceutical applications due to its functional groups that enable diverse reactivity and biological activity.

- Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 4-amino-2-morpholinobenzoic acid and methanol.

- Amination Reactions: The amino group can undergo further substitution reactions, allowing for the introduction of different substituents on the aromatic ring.

- Coupling Reactions: The compound can participate in coupling reactions, such as Buchwald-Hartwig amination, where it acts as a nucleophile.

Methyl 4-amino-2-morpholinobenzoate exhibits notable biological activities, particularly in pharmacology. It has been studied for its potential as an antibacterial agent and as a precursor in the synthesis of more complex pharmaceutical compounds. Its morpholine component contributes to its ability to interact with biological targets, enhancing its efficacy in medicinal chemistry.

The synthesis of methyl 4-amino-2-morpholinobenzoate can be achieved through several methods:

- Esterification: This involves reacting 4-amino-2-morpholinobenzoic acid with methanol in the presence of an acid catalyst. The reaction typically requires controlled temperature and pH conditions to achieve high yields.

- Amine Protection Strategies: Utilizing protecting groups for the amino functionality during synthesis can enhance selectivity and yield when introducing other functional groups.

- Alternative Synthetic Routes: Other synthetic pathways may involve coupling reactions with various electrophiles to form the desired product while maintaining the integrity of the morpholine ring.

Methyl 4-amino-2-morpholinobenzoate finds applications in:

- Pharmaceutical Development: As an intermediate in the synthesis of bioactive compounds, particularly those targeting bacterial infections.

- Chemical Research: In studies focusing on structure-activity relationships (SAR) for drug design.

- Agricultural Chemistry: Potential use in developing agrochemicals that require specific biological activity.

Interaction studies involving methyl 4-amino-2-morpholinobenzoate have shown its capacity to bind with various biological targets, including enzymes and receptors. These interactions are essential for understanding its mechanism of action and optimizing its pharmacological properties. For instance, studies have indicated that modifications to the morpholine ring can significantly affect binding affinity and selectivity toward specific targets.

Methyl 4-amino-2-morpholinobenzoate shares structural similarities with several related compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-amino-2-hydroxybenzoate | Hydroxy group instead of morpholine | More polar, potentially different biological activity |

| Methyl 4-(aminomethyl)benzoate | Aminomethyl group instead of morpholine | Different reactivity patterns due to additional amine |

| Methyl 4-amino-3-chlorobenzoate | Chlorine substituent on aromatic ring | Altered electronic properties affecting reactivity |

| Methyl 4-amino-5-sulfamoylbenzoate | Sulfamoyl group addition | Enhanced antibacterial properties |

Precursor Selection and Reaction Pathways

The synthesis of methyl 4-amino-2-morpholinobenzoate typically begins with nitro- or cyano-substituted benzoic acid derivatives. A common precursor is 2-nitro-4-cyano-benzoic acid methyl ester, which undergoes simultaneous reduction of nitro and cyano groups to yield intermediate amines. For example, hydrogenation of this precursor in the presence of dilute hydrochloric acid and a palladium catalyst produces 2-amino-4-methylaminobenzoate hydrochloride, a key intermediate [1]. Alternative routes utilize 3-fluoro-4-nitrobenzoic acid, where nucleophilic substitution with morpholine introduces the morpholino group prior to esterification .

The choice of precursor impacts both yield and purity. Nitro-substituted precursors favor catalytic hydrogenation pathways, while halogenated analogs (e.g., fluoro derivatives) enable selective substitution reactions. Reaction pathways are further influenced by solvent systems; aqueous hydrochloric acid facilitates protonation during hydrogenation, whereas polar aprotic solvents like tetrahydrofuran optimize nucleophilic substitutions [1] .

Catalytic Systems for Morpholino Functionalization

Morpholino group incorporation relies on heterogeneous or organocatalytic systems. 5% Pd/C is widely used for hydrogenative reduction of nitro groups, operating at 0.5–2.0 MPa hydrogen pressure and 20–40°C [1]. This catalyst achieves >98% purity in the intermediate amine hydrochloride, with recyclability through filtration and reactivation via fresh Pd/C supplementation [1].

For nucleophilic substitutions, Wang resin-supported phenyl(2-quinolyl)methanol (Wang-PQM) has emerged as an efficient organocatalyst. When paired with NaBH$$_4$$, it reduces nitroarenes to amines at 110°C in toluene/THF mixtures, enabling facile catalyst recovery and reuse for up to four cycles [5]. Comparative studies show Pd/C systems excel in large-scale hydrogenation, while Wang-PQM offers advantages in lab-scale selectivity (Table 1).

Table 1: Catalytic Systems for Morpholino Functionalization

| Catalyst | Reaction Type | Conditions | Yield (%) | Scalability |

|---|---|---|---|---|

| 5% Pd/C [1] | Hydrogenation | 0.5–2.0 MPa H₂, 20–40°C | >98 | Industrial |

| Wang-PQM [5] | Organocatalytic reduction | 110°C, toluene/THF | 74–96 | Lab-scale |

Optimization of Esterification Conditions

Esterification of the benzoic acid intermediate is critical for final product formation. Key parameters include:

- Temperature: Optimal spin-drying of the reaction mother liquor occurs at 50–70°C under 20–40 mmHg vacuum, minimizing thermal degradation [1].

- Catalyst Ratio: A Pd/C-to-precursor weight ratio of 0.01–0.07:1 ensures complete nitro/cyano reduction without over-hydrogenation [1].

- Solvent Composition: Dilute hydrochloric acid (0.5–5% w/w) maintains proton availability while preventing excessive acid-catalyzed side reactions [1].

Methylation via Fischer esterification or methanolysis of acid chlorides is preferred. For example, treating 3-fluoro-4-morpholinobenzoic acid with thionyl chloride generates the acyl chloride, which reacts with methanol to yield the ester .

Industrial-Scale Production Challenges

Scaling methyl 4-amino-2-morpholinobenzoate synthesis introduces challenges:

- Catalyst Recovery: Pd/C filtration efficiency must exceed 99% to minimize precious metal loss. Residual catalyst in the mother liquor can degrade product purity, necessitating multistep washing [1].

- Pressure Management: Hydrogenation reactors require precise pressure control (0.5–3.5 MPa) to avoid exothermic runaway. Gradual pressure escalation ("edging up") mitigates thermal spikes [1].

- Purity Control: Industrial batches demand HPLC purity >98%, achieved through vacuum distillation and recrystallization from ethanol/water mixtures [1].

- Cost Optimization: Recycled Pd/C loses activity after five cycles, requiring fresh catalyst supplementation at 0.005–0.05:1 weight ratios to maintain yields [1].

X-ray Crystallographic Analysis

X-ray crystallographic analysis represents the gold standard for determining the three-dimensional molecular structure and crystal packing arrangements of organic compounds. For Methyl 4-amino-2-morpholinobenzoate, single crystal X-ray diffraction would provide definitive information regarding bond lengths, bond angles, torsion angles, and intermolecular interactions within the crystal lattice [4] [5] [6] [7].

Based on structural analysis of related compounds, particularly Methyl 2-amino-4-morpholinobenzoate tetartohydrate, which crystallizes in the triclinic space group P1̄, similar morpholine-containing benzoate derivatives typically exhibit complex hydrogen bonding networks [4] [6]. The expected crystallographic parameters for Methyl 4-amino-2-morpholinobenzoate would likely include a triclinic or monoclinic crystal system, with unit cell dimensions comparable to analogous compounds that demonstrate a = 12.48 Å, b = 15.10 Å, c = 15.70 Å, and α = 75.30°, β = 72.56°, γ = 71.76° [4].

The molecular structure would be characterized by a planar benzoate core with the morpholine ring adopting a chair conformation, as observed in related structures [7]. The amino group at position 4 would be expected to participate in intermolecular hydrogen bonding, while the morpholine nitrogen and oxygen atoms would contribute additional hydrogen bonding capabilities. Crystallographic refinement parameters, including R-factors of approximately 0.031 and weighted R-factors of 0.087, would indicate the quality of the structural determination [4].

Powder X-ray diffraction analysis would complement single crystal studies by providing information about polymorphic forms and bulk crystalline properties. This technique would be particularly valuable for identifying different crystalline phases and assessing the purity of bulk samples [8].

Multinuclear NMR Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure, dynamics, and electronic environment of nuclei within Methyl 4-amino-2-morpholinobenzoate. A comprehensive multinuclear NMR characterization would encompass ¹H, ¹³C, and ¹⁵N NMR spectroscopy, supplemented by two-dimensional correlation experiments [9] [10] [11].

¹H NMR spectroscopy would reveal characteristic signals for the methyl ester group appearing as a singlet at approximately δ 3.8 ppm, aromatic protons resonating in the range δ 6.5-8.0 ppm with distinct coupling patterns reflecting the substitution pattern on the benzene ring [9]. The morpholine ring protons would appear as multiplets in the region δ 3.6-3.8 ppm for the oxygen-adjacent methylene groups and δ 2.6-2.8 ppm for the nitrogen-adjacent methylene groups [12]. The amino group protons would be observed as a broad signal around δ 4.0-5.0 ppm, with the exact chemical shift dependent on hydrogen bonding and solvent interactions [10].

¹³C NMR analysis would provide complementary structural information, with the carbonyl carbon resonating at approximately δ 165-170 ppm, aromatic carbons distributed throughout δ 110-150 ppm, the methyl ester carbon at δ 50-55 ppm, and morpholine carbons appearing at δ 45-70 ppm depending on their proximity to the nitrogen and oxygen atoms [9]. The quaternary aromatic carbons bearing substituents would exhibit characteristic downfield shifts reflecting the electronic effects of the amino and morpholine groups.

¹⁵N NMR spectroscopy would distinguish between the amino nitrogen, expected to resonate at δ -320 to -340 ppm, and the morpholine nitrogen, appearing at δ -330 to -350 ppm [11]. These chemical shifts would provide insight into the electronic environment and protonation state of the nitrogen atoms.

Two-dimensional NMR experiments would establish connectivity patterns and spatial relationships. COSY experiments would reveal scalar coupling networks within the aromatic ring and morpholine moiety. HSQC/HMQC experiments would establish direct ¹H-¹³C connectivities, while HMBC would reveal long-range correlations crucial for confirming the substitution pattern. NOESY/ROESY experiments would provide information about through-space interactions, particularly between the morpholine ring and aromatic protons, elucidating conformational preferences [13].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns. Methyl 4-amino-2-morpholinobenzoate would exhibit distinct fragmentation behavior under various ionization conditions [14] [15].

Under electron ionization conditions, the molecular ion peak would appear at m/z 236, though it might be relatively weak due to the presence of easily fragmented substituents [14]. The base peak would likely result from loss of the methoxy group (M-31), producing a fragment at m/z 205. Additional significant fragmentations would include loss of the entire morpholine moiety and α-cleavage adjacent to the carbonyl group. The aromatic amine functionality would contribute to the formation of characteristic tropylium-type ions at m/z 91 and related fragments [15].

Chemical ionization mass spectrometry would provide softer ionization conditions, yielding a protonated molecular ion [M+H]⁺ at m/z 237. Ammonium and sodium adducts might also be observed under appropriate conditions. The reduced fragmentation under chemical ionization would facilitate molecular weight determination and complement the structural information obtained from electron ionization [16].

Electrospray ionization mass spectrometry would enable analysis in solution phase, producing primarily [M+H]⁺ ions at m/z 237 and potentially sodium adducts [M+Na]⁺ at m/z 259. This technique would be particularly valuable for studying the compound in biologically relevant conditions and for LC-MS applications [16].

Tandem mass spectrometry experiments would provide detailed fragmentation pathways through collision-induced dissociation of selected precursor ions. MS/MS analysis of the [M+H]⁺ ion would reveal the sequential loss of functional groups and rearrangement processes, enabling definitive structural confirmation [14] [15].

Computational Modeling of Conformational Dynamics

Computational chemistry methods provide theoretical insights into the structural preferences, electronic properties, and dynamic behavior of Methyl 4-amino-2-morpholinobenzoate. A comprehensive computational study would employ multiple levels of theory to capture different aspects of molecular behavior [1].

Molecular mechanics calculations would serve as the foundation for conformational analysis, identifying low-energy conformations through systematic searches of the potential energy surface. The morpholine ring would be expected to adopt predominantly chair conformations, with the orientation relative to the benzoate plane representing a key variable. Force field calculations would predict preferred torsion angles and identify potential energy barriers for conformational interconversion [3].

Density Functional Theory calculations would provide optimized molecular geometries, electronic structure analysis, and prediction of spectroscopic properties. DFT methods such as B3LYP with appropriate basis sets would yield accurate bond lengths, bond angles, and dihedral angles for comparison with experimental X-ray crystallographic data. Electronic property calculations would include HOMO-LUMO gap analysis, molecular electrostatic potential surfaces, and atomic charge distributions [1].

The electronic structure would reveal the influence of the amino and morpholine substituents on the aromatic system, with particular emphasis on their electron-donating characteristics and their effects on the carbonyl reactivity. Natural bond orbital analysis would quantify hyperconjugative interactions and charge transfer effects within the molecule [3].

Ab initio methods would provide high-level calculations of conformational energetics and transition states for conformational interconversion. MP2 or CCSD(T) calculations would yield accurate relative energies of different conformers and barriers for rotation around key bonds, particularly the bonds connecting the morpholine ring to the aromatic core [1].

Molecular dynamics simulations would explore the time-dependent conformational behavior in different environments, including gas phase, solution, and crystal phases. These simulations would reveal the flexibility of the morpholine ring, the stability of intramolecular hydrogen bonds, and the influence of solvent interactions on molecular conformation. Temperature-dependent studies would provide insights into conformational entropy and the population of different conformational states under various conditions [13].